3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole
Description
3-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a heterocyclic compound featuring a 1H-indole core linked via a carbonyl group to a piperazine ring, which is further substituted with a 6-cyclopropylpyridazinyl moiety. This structure combines the pharmacophoric features of indole (known for interactions with serotonin receptors and enzyme inhibition) and piperazine (a common scaffold in CNS-targeting drugs).
Properties
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(16-13-21-18-4-2-1-3-15(16)18)25-11-9-24(10-12-25)19-8-7-17(22-23-19)14-5-6-14/h1-4,7-8,13-14,21H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYRORASRZFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the piperazine moiety: This can be done through the cyclization of 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Coupling with the indole ring: The final step involves the coupling of the synthesized pyridazine-piperazine intermediate with an indole derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Indole Hybrid Scaffolds
Several compounds share the piperazine-indole core but differ in substituents, leading to variations in biological activity and physicochemical properties:
Coumarin-Indole-Piperazine Hybrids (e.g., Compounds 7c–7f, 11h)
- Structure: Piperazine is connected to a coumarin (2-oxo-2H-chromen-4-yl) group and an indole-3-ylcyanoenone moiety.
- Key Differences: Substituents on Indole: Alkyl (hexyl, allyl), propargyl, or iodobenzyl groups (e.g., 11h) . Synthesis: Yields range from 66.2% (7c) to 84.7% (7f), with melting points varying by substituent (152.7–211.0 °C) . Activity: Not explicitly reported in evidence, but coumarin derivatives are often associated with anticoagulant or anticancer properties.
Arylpiperazine-Indole Derivatives (e.g., 6a–f)
- Structure : Piperazine is substituted with aryl groups (e.g., phenyl, benzyl) instead of pyridazine.
- Key Differences: Synthesis: Higher yields (65–92%) due to commercially available arylpiperazines .
Fluorinated Indole-Piperazine Analogues (e.g., 5-Fluoro-3-[3-(4-(5-methoxypyrimidin-4-yl)piperazin-1-yl)propyl]-1H-indole)
- Structure : Incorporates a fluorine atom on the indole ring and a methoxypyrimidinyl-piperazine chain.
- Key Differences: Electronic Effects: Fluorine enhances metabolic stability and bioavailability .
BACE1 Inhibitors (Compounds 8, 21, 32)
- Structure : Feature 1-(phenylsulfonyl)-, 1-benzyl-, or 1-(3-benzyloxy-2-methylphenyl)-piperazine fragments.
- Activity :
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
- Structure : Lack the indole moiety but share pyridazine-like heterocycles (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines).
Biological Activity
3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an indole core, a piperazine moiety, and a pyridazine ring. Its molecular formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 306.36 g/mol
The biological activity of this compound primarily arises from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. In a study evaluating related compounds, several derivatives demonstrated potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, suggesting that similar structures may also confer antimicrobial efficacy to this compound .
Cytotoxicity Studies
Cytotoxicity assessments conducted on human embryonic kidney cells (HEK-293) revealed that many indole derivatives, including those structurally related to our compound of interest, exhibited low toxicity profiles. For instance, compounds tested showed IC90 values indicating they are nontoxic at therapeutic concentrations .
Study 1: Antitubercular Activity
In a recent investigation, a series of novel substituted piperazine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, specific compounds with structural similarities to this compound displayed promising results against Mycobacterium tuberculosis .
Table 1: Summary of Antitubercular Activity
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Non-toxic |
| Compound B | 2.18 | 4.00 | Non-toxic |
| Compound C | 40.32 | - | Non-toxic |
Study 2: Acaricidal Activity
Another study explored the acaricidal properties of piperazine derivatives, where one compound showed significant activity against spider mites, suggesting potential agricultural applications for similar structures . This indicates that the compound may have broader biological implications beyond medicinal uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
